molecular formula C7H7F2NO3S2 B13454775 (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone

(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone

Cat. No.: B13454775
M. Wt: 255.3 g/mol
InChI Key: SCEYKDJMYLFPBG-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda⁶-sulfanone (CAS: 635311-89-6) is a sulfoximine derivative characterized by a fluorosulfonylimino group and a 4-fluorophenyl substituent on a sulfanone core. Sulfoximines, such as this compound, have gained prominence in medicinal chemistry due to their metabolic stability, hydrogen-bonding capabilities, and tunable electronic properties . The compound is synthesized with >95% purity (Art. Its structural uniqueness lies in the combination of fluorine atoms and sulfonimidoyl groups, which enhance lipophilicity and modulate reactivity compared to simpler sulfonamides or sulfones.

Properties

Molecular Formula

C7H7F2NO3S2

Molecular Weight

255.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl fluoride

InChI

InChI=1S/C7H7F2NO3S2/c1-14(11,10-15(9,12)13)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

SCEYKDJMYLFPBG-UHFFFAOYSA-N

Canonical SMILES

CS(=NS(=O)(=O)F)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone typically involves the reaction of 4-fluorobenzene with fluorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone has a wide range of applications in scientific research, including:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool for studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The fluorosulfonyl group in the target compound enhances electrophilicity at the sulfur center, favoring nucleophilic substitution reactions compared to methoxy or hydroxyethyl analogs .
  • Steric Effects : Bulkier substituents like 4-fluorophenyl reduce molecular planarity, as seen in chalcone derivatives with dihedral angles >50° . This increases melting points but reduces solubility in polar solvents.
  • Hydrogen-Bonding Capacity : Hydroxyethyl and hydroxyphenyl variants (e.g., CAS: 2225142-34-5 and 2059937-36-7) exhibit improved aqueous solubility due to -OH groups, unlike halogenated analogs .

Reactivity in Medicinal Chemistry

Sulfoximines, including the target compound, are explored as bioisosteres for sulfones or carbonyl groups. The fluorosulfonylimino moiety improves metabolic stability in vivo compared to non-fluorinated analogs, as demonstrated in kinase inhibitor studies . Chlorophenyl and thiophene-containing analogs (e.g., CAS: 175202-98-9) show enhanced π-π stacking in protein binding pockets but lower bioavailability due to increased hydrophobicity .

Crystallographic and Spectroscopic Insights

Single-crystal X-ray diffraction of isostructural fluorophenyl derivatives (e.g., compounds 4 and 5 in ) confirms triclinic symmetry (space group P̄1) and two independent molecules per asymmetric unit. Similar compounds exhibit intramolecular hydrogen bonding between sulfonimidoyl nitrogen and adjacent electronegative groups, stabilizing conformations .

Biological Activity

The compound (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone , a sulfoximine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

  • Chemical Formula : C7H6F2N2O2S
  • CAS Number : 635311-89-6
  • Molecular Weight : 208.19 g/mol
  • Appearance : White to light yellow powder
PropertyValue
Purity>95%
Melting Point179 - 183 °C
SolubilitySoluble in organic solvents

The biological activity of (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfoximines can act as inhibitors for specific enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, particularly those associated with hypoxia-inducible factor (HIF) pathways. The inhibition of HIF-2α has been linked to reduced tumor growth in preclinical models .

Case Study: HIF-2α Inhibition

A notable study explored the efficacy of sulfoximine derivatives in inhibiting HIF-2α. The results showed that (4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone significantly reduced the expression of HIF target genes in renal cell carcinoma cells, leading to apoptosis and reduced cell viability .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Studies have reported that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibits cancer cell growth
AntimicrobialInhibits bacterial growth
Enzyme InhibitionTargets specific enzymes

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